Dimethylphenylphosphine Borane

CAS No.: 35512-87-9

Cat. No.: VC2365388

Molecular Formula: C8H11BP

Molecular Weight: 148.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35512-87-9 |

|---|---|

| Molecular Formula | C8H11BP |

| Molecular Weight | 148.96 g/mol |

| Standard InChI | InChI=1S/C8H11P.B/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3; |

| Standard InChI Key | QZAXONBUUURRQX-UHFFFAOYSA-N |

| SMILES | [B].CP(C)C1=CC=CC=C1 |

| Canonical SMILES | [B].CP(C)C1=CC=CC=C1 |

Introduction

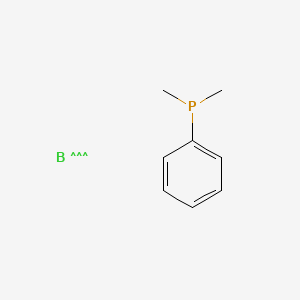

Chemical Structure and Properties

The molecular structure of Dimethylphenylphosphine Borane features a central phosphorus atom with tetrahedral geometry. The phosphorus atom forms covalent bonds with two methyl groups and one phenyl group, while the fourth coordination site involves a donor-acceptor interaction with the borane (BH3) moiety .

Structural Characteristics

The P-B bond in Dimethylphenylphosphine Borane represents a classical example of a dative or coordinate covalent bond. This bonding occurs as the phosphorus atom donates its lone pair of electrons to the electron-deficient boron atom of BH3. This interaction creates a stable complex that demonstrates different properties than the free phosphine .

Chemical Identification Data

Table 1: Chemical Identification Parameters of Dimethylphenylphosphine Borane

| Parameter | Value |

|---|---|

| Chemical Name | Dimethylphenylphosphine Borane |

| Synonyms | Borane - Dimethylphenylphosphine Complex |

| CAS Registry Number | 35512-87-9 |

| Molecular Formula | C8H11P·BH3 |

| Molecular Weight | 151.98 g/mol |

| IUPAC Name | dimethyl(phenyl)phosphane boron |

| SMILES Notation | [B].CP(C)C1=CC=CC=C1 |

| InChI Key | QZAXONBUUURRQX-UHFFFAOYSA-N |

Chemical Reactivity

Dimethylphenylphosphine Borane demonstrates stability under proper conditions but shows incompatibility with certain chemical agents. The compound reacts with oxidizing agents, strong acids, and amines, potentially leading to hazardous decomposition . When decomposition occurs, it produces carbon dioxide, carbon monoxide, phosphorus oxides, and boron oxides .

Physical Characteristics

Dimethylphenylphosphine Borane exists as a clear liquid at room temperature with a pale yellow color, indicating its physical state and appearance for laboratory identification purposes .

Physical Properties

Table 2: Physical Properties of Dimethylphenylphosphine Borane

| Property | Value |

|---|---|

| Physical State (20°C) | Liquid |

| Appearance | Clear |

| Color | Very pale yellow to pale yellow |

| Boiling Point | 78°C at 0.004 kPa (172°F) |

| Melting Point | No data available |

| Odor | No data available |

| Solubility in Water | No data available |

| pH | No data available |

| Vapor Pressure | No data available |

| Flash Point | No data available |

| Density | No data available |

The compound has a relatively high boiling point of 78°C at very low pressure (0.004 kPa), suggesting significant intermolecular forces that need to be overcome during vaporization .

Applications and Uses

Laboratory Applications

Dimethylphenylphosphine Borane is primarily utilized for laboratory research purposes, as indicated by product descriptions from multiple chemical suppliers . Its applications likely stem from the unique properties of phosphine-borane complexes.

Catalytic Applications

The compound appears to belong to a family of catalysts, suggesting potential applications in chemical synthesis and transformation processes . Phosphine-borane complexes often serve as precursors for specialized phosphine ligands in catalytic systems.

| Parameter | Information |

|---|---|

| Hazard Classification | Not classifiable (OSHA, WHMIS 2015) |

| Signal Word | None required |

| Hazard Statements | None required |

| Pictograms | None required |

| Precautionary Statements | None required |

| Carcinogenicity | Not listed (IARC, NTP, OSHA) |

| Incompatible Materials | Oxidizing agents, strong acids, amines |

| Hazardous Decomposition Products | Carbon dioxide, carbon monoxide, phosphorus oxides, boron oxides |

Despite its non-hazardous classification, standard laboratory safety practices should be observed when handling this compound. This includes using appropriate personal protective equipment, working in well-ventilated areas, and avoiding contact with incompatible materials .

| Supplier | Package Size | Purity | Price (as of 2025) |

|---|---|---|---|

| TCI America | 1 g | >95.0% (HPLC) | Not specified |

| CymitQuimica | 1 g | Not specified | 96.00 € |

| CymitQuimica | 5 g | Not specified | 333.00 € |

| Aladdin Scientific | 1 g | min 95% (HPLC) | Not specified |

The compound is marketed with purity specifications typically exceeding 95%, as determined by high-performance liquid chromatography (HPLC) analysis .

Research Findings and Significance

Structural Studies

Research into phosphine-borane complexes, including Dimethylphenylphosphine Borane, has contributed to our understanding of Lewis acid-base interactions and coordination chemistry. A significant study mentioned in the search results is "The Structure of Phosphine Borane" published in Inorganic Chemistry in 1966, which likely provided foundational insights into this class of compounds .

Theoretical Studies

More recent studies have investigated aspects such as:

-

Dihydrogen bonding in main group elements including borane complexes

-

Stability of borane-adduct complexes through molecular orbital studies

-

Interactions in Lewis pairs between phosphines and boranes through structural database analysis

These investigations highlight the ongoing scientific interest in phosphine-borane complexes for their fundamental chemical properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume